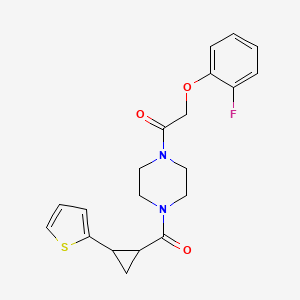

![molecular formula C20H17FN6OS B2829719 2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 863458-43-9](/img/structure/B2829719.png)

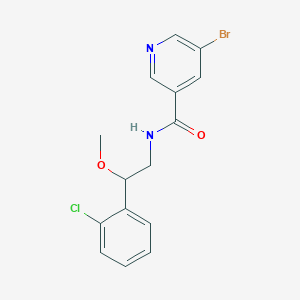

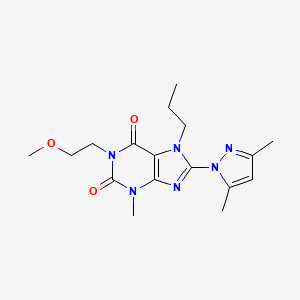

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,5-d]pyrimidine ring and a sulfanyl group. These types of structures are often found in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,5-d]pyrimidine ring system is a fused ring structure that is common in many biologically active compounds .科学的研究の応用

Potential Antiasthma Agents

Compounds with a triazolopyrimidine structure have been evaluated for their activity as mediator release inhibitors, which could be beneficial in developing antiasthma medications. These compounds were synthesized through a series of reactions starting from arylamidines and evaluated using the human basophil histamine release assay (Medwid et al., 1990).

Amplifiers of Phleomycin

Certain triazolopyrimidine derivatives have shown activity as amplifiers of phleomycin against E. coli, indicating potential use in enhancing the efficacy of existing antibiotics. These compounds were synthesized by alkylating specific triazolopyrimidine thiones, which were then evaluated for their antibacterial activities (Brown et al., 1978).

Radioligands for PET Imaging

Radiosynthesis of compounds based on the pyrazolopyrimidineacetamide structure, specifically designed for PET imaging of the translocator protein (18 kDa), has been reported. Such compounds are useful in neuroimaging, highlighting their potential application in medical diagnostics and research into neurological diseases (Dollé et al., 2008).

A2A Adenosine Receptor Probes

Pyrazolotriazolopyrimidinamines have been synthesized as high-affinity antagonists for the A2A adenosine receptor, demonstrating potential utility in studying receptor pharmacology and developing therapeutics for conditions mediated by this receptor (Kumar et al., 2011).

Anticancer and Antiproliferative Activity

Modifications to compounds with a triazolopyridine structure have shown remarkable anticancer effects and reduced toxicity, highlighting the potential of such molecules in cancer therapy. This research involved synthesizing derivatives and evaluating their antiproliferative activities against human cancer cell lines (Wang et al., 2015).

作用機序

Target of Action

The compound, also known as “2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide” or “AB00672175-01”, primarily targets the Ubiquitin-Specific Protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in regulating protein stability and is closely associated with the occurrence and development of various malignant tumors .

Mode of Action

The compound interacts with its target, USP28, by reversibly binding to it . This interaction directly affects the protein levels of USP28, leading to significant inhibition of its activity . The compound shows selectivity over other proteins such as monoamine oxidase A/B (MAO-A/B) .

Biochemical Pathways

The inhibition of USP28 by the compound affects the lysine methylation process, which is pivotal in gene expression regulation . This disruption can lead to the inhibition of cancer cell proliferation and migration .

Result of Action

Upon treatment with the compound, the activity of USP28 in cancer cells can be significantly inhibited . This inhibition results in suppressed cell migration ability , potentially leading to the prevention of cancer metastasis. Furthermore, the compound has been reported to exhibit antiproliferative activities against various human cancer cell lines .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6OS/c1-13-5-4-7-15(9-13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-6-2-3-8-16(14)21/h2-9,12H,10-11H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZKWYJGLUCOQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2829638.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2829640.png)

![2-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2829642.png)

![2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2829643.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2829644.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2829646.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2829655.png)